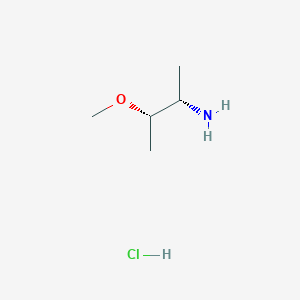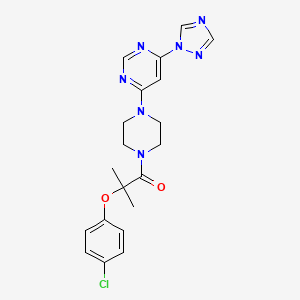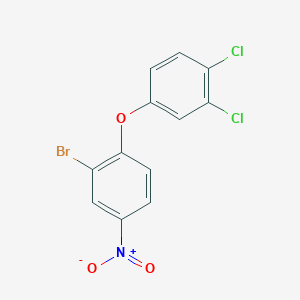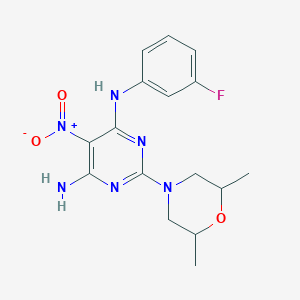
2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine, also known as DMFP, is a chemical compound with potential applications in scientific research. DMFP is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Drug Design
A study on pyrimidine derivatives, including compounds similar to "2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine", demonstrated significant larvicidal activity against third instar larvae. This indicates potential applications in developing insecticidal agents. The presence of electron-withdrawing groups like trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives attached to the benzyl ring enhanced the activity of these compounds. This suggests that such structural features in pyrimidine derivatives could be exploited for designing more effective insecticidal or pesticidal agents (Gorle et al., 2016).
Drug Development and Medicinal Chemistry
The synthesis and evaluation of nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates, which share a structural resemblance to "2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine", have shown potent inhibitory activity against enzymes from Pneumocystis carinii and Toxoplasma gondii. This indicates potential applications in the development of therapeutic agents against opportunistic infections in immunocompromised patients (Robson et al., 1997).
Chemical Synthesis and Material Science
Research on pyrrolo[4,3,2-de]quinolines from 4-methylquinoline, a process involving the synthesis of nitropyrimidine derivatives, could have implications for the synthesis of complex heterocyclic compounds. Such synthetic routes could be beneficial for the development of new materials or pharmaceuticals with specific biological activities (Roberts et al., 1997).
Environmental Chemistry and Toxicology
The study on nitrosamines and secondary amines in water sources identified nitrosomorpholine, a compound structurally related to "2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine", as a prevalent contaminant. This research highlights the importance of monitoring and controlling nitrosamine levels in drinking water to prevent potential health risks (Wang et al., 2011).
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O3/c1-9-7-22(8-10(2)26-9)16-20-14(18)13(23(24)25)15(21-16)19-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVCUIVQZYFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

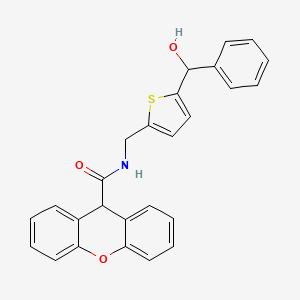

![[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride](/img/structure/B2429107.png)
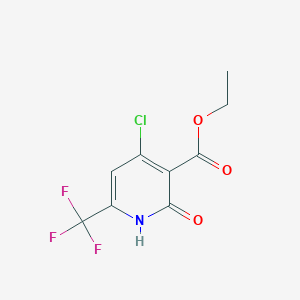
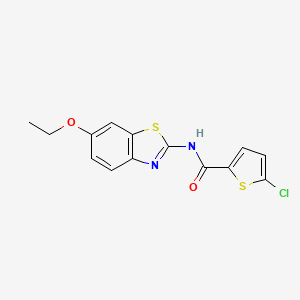
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)
![N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2429112.png)
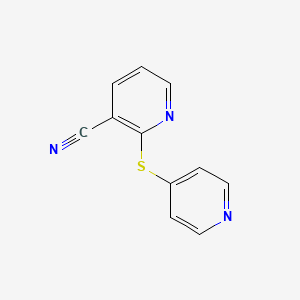
![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)
![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)
